5-Nitro-2-fenilsulfanilpiridina

Descripción general

Descripción

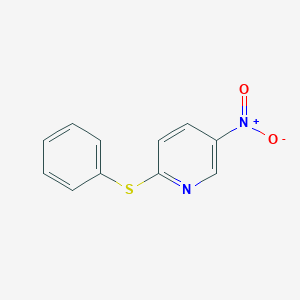

5-Nitro-2-phenylsulfanylpyridine is a chemical compound with the molecular formula C11H8N2O2S . It has an average mass of 232.258 Da and a monoisotopic mass of 232.030655 Da .

Synthesis Analysis

The synthesis of 5-Nitro-2-phenylsulfanylpyridine can be achieved from 2-Chloro-5-nitropyridine and Thiophenol . More details about the synthesis process can be found in the relevant papers .

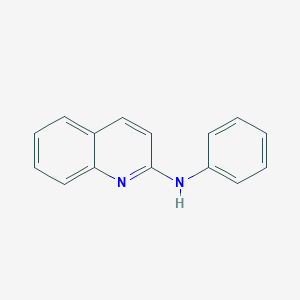

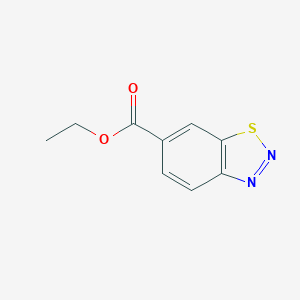

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-phenylsulfanylpyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Further analysis of the molecular structure can be found in the relevant papers .

Chemical Reactions Analysis

Nitro compounds, such as 5-Nitro-2-phenylsulfanylpyridine, can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . More details about the chemical reactions can be found in the relevant papers .

Physical And Chemical Properties Analysis

5-Nitro-2-phenylsulfanylpyridine has physical and chemical properties typical of nitro compounds. The nitro group, -NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . More details about the physical and chemical properties can be found in the relevant papers .

Aplicaciones Científicas De Investigación

Investigación Proteómica

5-Nitro-2-fenilsulfanilpiridina: se utiliza en la investigación proteómica como una herramienta bioquímica . Su grupo nitro puede participar en el etiquetado selectivo y la modificación de proteínas, ayudando en la identificación y cuantificación de proteínas en muestras biológicas complejas.

Síntesis Orgánica

Este compuesto sirve como un bloque de construcción en la síntesis orgánica. Está involucrado en la formación de varios derivados de piperidina, que son cruciales en la síntesis de productos farmacéuticos . El grupo nitro en el compuesto puede actuar como un grupo que atrae electrones, facilitando las reacciones de sustitución nucleofílica.

Aplicaciones Farmacológicas

En farmacología, This compound es un precursor para sintetizar compuestos con posibles efectos terapéuticos. Se utiliza para crear derivados que pueden exhibir actividad como agentes antiinflamatorios o anticancerígenos .

Ciencia de Materiales

El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas específicas. Su estructura molecular puede incorporarse a marcos orgánicos más grandes, contribuyendo a la estabilidad y funcionalidad de los materiales .

Química Analítica

This compound: se emplea como un estándar o reactivo en química analítica para calibrar instrumentos o desarrollar nuevos métodos analíticos. Su firma espectroscópica distintiva ayuda en la detección y cuantificación precisa de sustancias .

Ciencia Ambiental

En la ciencia ambiental, los derivados de This compound se estudian por su persistencia ambiental y su potencial como contaminantes. La investigación se centra en comprender su comportamiento en los ecosistemas y desarrollar métodos para su degradación o eliminación .

Mecanismo De Acción

The exact mechanism of action of 5-Nitro-2-phenylsulfanylpyridine is not yet fully understood. However, it is believed that 5-Nitro-2-phenylsulfanylpyridine may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Additionally, 5-Nitro-2-phenylsulfanylpyridine has been found to inhibit the production of reactive oxygen species (ROS) and to modulate the expression of certain genes involved in cell signaling pathways. It is also believed that 5-Nitro-2-phenylsulfanylpyridine may act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Biochemical and Physiological Effects

5-Nitro-2-phenylsulfanylpyridine has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, 5-Nitro-2-phenylsulfanylpyridine has been found to modulate the expression of certain genes involved in cell signaling pathways. In animal studies, 5-Nitro-2-phenylsulfanylpyridine has been found to reduce the levels of inflammatory cytokines and to reduce the severity of certain diseases, such as diabetes and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-Nitro-2-phenylsulfanylpyridine has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-Nitro-2-phenylsulfanylpyridine is that it is relatively easy to synthesize and can be synthesized from a variety of starting materials. Additionally, 5-Nitro-2-phenylsulfanylpyridine has been found to have a variety of biochemical and physiological effects, making it a potentially useful compound in the development of new drugs and other treatments. However, 5-Nitro-2-phenylsulfanylpyridine is not yet fully understood and further research is needed to fully understand its mechanism of action and potential applications.

Direcciones Futuras

Given the potential applications of 5-Nitro-2-phenylsulfanylpyridine, there are a number of potential future directions for research. One potential future direction is to further study the mechanism of action of 5-Nitro-2-phenylsulfanylpyridine. Additionally, further research could be conducted to investigate the potential therapeutic applications of 5-Nitro-2-phenylsulfanylpyridine, such as in the treatment of cancer, diabetes, and other diseases. Additionally, further research could be conducted to investigate the potential of 5-Nitro-2-phenylsulfanylpyridine as a tool for the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to investigate the potential of 5-Nitro-2-phenylsulfanylpyridine as a tool for the development of new drugs and other treatments.

Propiedades

IUPAC Name |

5-nitro-2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMDLSOFHNYXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351411 | |

| Record name | 5-nitro-2-phenylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4262-10-6 | |

| Record name | 5-nitro-2-phenylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

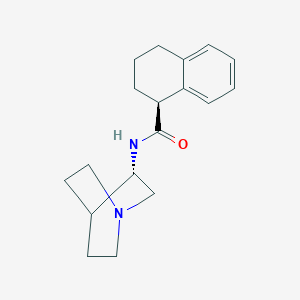

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)

![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)

![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)